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Compound of Interest

Compound Name: 3-(2-Hydroxyethoxy)benzaldehyde

Cat. No.: B1310254 Get Quote

An In-depth Technical Guide to the Physical Properties of 3-(2-Hydroxyethoxy)benzaldehyde

Introduction: Understanding the Molecular
Landscape
3-(2-Hydroxyethoxy)benzaldehyde (CAS No. 60345-97-3) is a bifunctional organic molecule

of increasing interest to researchers in medicinal chemistry and materials science.[1] Its

structure, featuring an aromatic aldehyde coupled with a flexible, hydrophilic hydroxyethoxy

side chain, presents a unique combination of chemical reactivity and physical characteristics.

The aldehyde group serves as a versatile handle for a myriad of chemical transformations,

including reductive aminations, Wittig reactions, and condensations, making it a valuable

building block for more complex molecular architectures.[1] Concurrently, the hydroxyethoxy

moiety imparts polarity and hydrogen-bonding capabilities, influencing the compound's

solubility, thermal behavior, and interaction with biological systems.

This guide provides a deep dive into the core physical properties of 3-(2-
Hydroxyethoxy)benzaldehyde. As Senior Application Scientists, we recognize that a thorough

understanding of a compound's physical characteristics is not merely academic; it is the

bedrock of successful experimental design, from ensuring reagent purity and stability to

designing robust reaction and purification protocols. Here, we move beyond a simple listing of

data points to explore the causality behind these properties and the experimental

methodologies required for their rigorous validation.
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Section 1: Chemical Identity and Physical State
A precise understanding of a molecule's identity and baseline physical characteristics is the

mandatory first step in any scientific investigation. These identifiers form a universal language

for researchers, ensuring reproducibility and accuracy.

Core Molecular Identifiers
The fundamental properties of 3-(2-Hydroxyethoxy)benzaldehyde are summarized below.

The molecular weight and formula are critical for all stoichiometric calculations in synthesis,

while structural identifiers like InChI and SMILES are essential for database searching and in-

silico modeling.

Property Value Source(s)

CAS Number 60345-97-3 [1][2]

Molecular Formula C₉H₁₀O₃ [1]

Molecular Weight 166.17 g/mol [1][2]

IUPAC Name
3-(2-

hydroxyethoxy)benzaldehyde
[1]

SMILES OCCOc1cccc(C=O)c1 [2]

InChI

1S/C9H10O3/c10-4-5-12-9-3-

1-2-8(6-9)7-11/h1-3,6-7,10H,4-

5H2

[1][2]

InChIKey
LIUCHRXQRHVSJI-

UHFFFAOYSA-N
[1][2]

Physical Appearance: A Point of Ambiguity
The reported physical state of 3-(2-Hydroxyethoxy)benzaldehyde presents a notable

inconsistency across commercial suppliers. Some sources classify it as a solid, while others

describe it as a colorless to pale yellow clear liquid.[2] This discrepancy is a critical data point

for any researcher. It may be attributable to differences in residual solvent, polymorphic forms,

or, most commonly, the purity of the material. The presence of impurities, such as starting

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1310254?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Benzaldehyde_-3-_2-hydroxyethoxy
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds000173
https://pubchem.ncbi.nlm.nih.gov/compound/Benzaldehyde_-3-_2-hydroxyethoxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzaldehyde_-3-_2-hydroxyethoxy
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds000173
https://pubchem.ncbi.nlm.nih.gov/compound/Benzaldehyde_-3-_2-hydroxyethoxy
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds000173
https://pubchem.ncbi.nlm.nih.gov/compound/Benzaldehyde_-3-_2-hydroxyethoxy
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds000173
https://pubchem.ncbi.nlm.nih.gov/compound/Benzaldehyde_-3-_2-hydroxyethoxy
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds000173
https://www.benchchem.com/product/b1310254?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds000173
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


materials (e.g., 3-hydroxybenzaldehyde) or byproducts, can significantly depress the melting

point, potentially causing a compound that is a solid when pure to appear as a viscous liquid or

oil. Therefore, empirical verification of the physical state and purity of each new batch is a non-

negotiable step in the quality control workflow.

Section 2: Spectroscopic Profile for Structural
Elucidation
Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous

fingerprint of a molecule's structure. For a compound like 3-(2-Hydroxyethoxy)benzaldehyde,

a combination of NMR and IR spectroscopy is required to confirm the connectivity of all atoms

and the presence of all key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for this specific compound are not widely published in public

databases, we can reliably predict the ¹H and ¹³C NMR spectra based on its constituent parts.

This predictive exercise is a crucial skill for chemists to verify that the material in their flask

matches the structure on paper. All chemical shifts (δ) are predicted relative to

tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

Aldehyde Proton (-CHO): A sharp singlet is expected between δ 9.9-10.1 ppm. This

downfield shift is characteristic of protons attached to a carbonyl carbon.

Aromatic Protons (-C₆H₄-): Four protons on the benzene ring will appear between δ 7.1-7.6

ppm. Due to the meta-substitution pattern, they will present as a complex series of multiplets

(e.g., triplet, doublet of doublets).

Hydroxyl Proton (-OH): A broad singlet, exchangeable with D₂O, is expected around δ 4.8-

5.2 ppm. The choice of DMSO-d₆ as a solvent is deliberate here, as its hydrogen-bond

accepting nature slows the proton exchange, allowing the -OH peak to be observed more

reliably than in chloroform-d.

Ethoxy Protons (-OCH₂CH₂O-): Two distinct signals are expected for the ethoxy chain. The

protons on the carbon adjacent to the aromatic ring (-Ar-O-CH₂-) will likely appear as a triplet
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around δ 4.1-4.3 ppm. The protons on the carbon bearing the hydroxyl group (-CH₂-OH) will

appear further upfield as a triplet around δ 3.7-3.9 ppm.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Carbonyl Carbon (-CHO):δ ~192 ppm

Aromatic Carbons (-C₆H₄-):δ 110-160 ppm (including the C-O at ~159 ppm and the C-CHO

at ~138 ppm)

Ethoxy Carbons (-OCH₂CH₂O-):δ ~70 ppm (for -Ar-O-CH₂) and δ ~60 ppm (for -CH₂-OH)

Sample Preparation: Accurately weigh 5-10 mg of 3-(2-Hydroxyethoxy)benzaldehyde into

a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The

use of DMSO-d₆ is recommended to ensure complete dissolution and to allow for the

observation of the exchangeable hydroxyl proton.

Dissolution: Vortex the vial until the sample is fully dissolved.

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the

deuterium signal of the solvent.

Shimming: Perform automated or manual shimming to optimize the magnetic field

homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse angle, 2-

second relaxation delay, 16 scans).

Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to

the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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